molecular formula C15H10O5 B11850169 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one CAS No. 86788-60-5

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

Cat. No.: B11850169
CAS No.: 86788-60-5
M. Wt: 270.24 g/mol
InChI Key: ZLNYYIOAMRCRGD-UHFFFAOYSA-N
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Description

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one is a compound belonging to the class of chroman-4-one derivatives. These compounds are significant due to their structural framework, which includes oxygen-containing heterocycles. This particular compound is known for its diverse biological and pharmaceutical activities, making it a valuable subject of study in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one typically involves the Pechmann condensation reaction. This method includes the condensation of substituted phenols with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75-80°C for 1-1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization in trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. This may include the use of advanced catalysts and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dihydroxy-2-(4-hydroxyphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit sirtuin-2 (SIRT2), a member of the sirtuin family of NAD±dependent deacetylases. This inhibition can lead to antiproliferative effects in cancer cells . Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Properties

CAS No.

86788-60-5

Molecular Formula

C15H10O5

Molecular Weight

270.24 g/mol

IUPAC Name

3,5-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H10O5/c16-9-6-4-8(5-7-9)15-14(19)13(18)12-10(17)2-1-3-11(12)20-15/h1-7,16-17,19H

InChI Key

ZLNYYIOAMRCRGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC=C(C=C3)O)O

Origin of Product

United States

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